molecular formula C19H25NO5S B2990878 Methyl 2-((1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034267-52-0

Methyl 2-((1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2990878
CAS No.: 2034267-52-0
M. Wt: 379.47
InChI Key: ZFDJQTKHMYNUFB-UHFFFAOYSA-N
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Description

Methyl 2-((1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)pyrrolidin-3-yl)thio)acetate is a synthetic organic compound featuring a 2,2-dimethyl-2,3-dihydrobenzofuran core linked to a pyrrolidine ring via an acetyloxy-thioacetate bridge.

Properties

IUPAC Name

methyl 2-[1-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5S/c1-19(2)9-13-5-4-6-15(18(13)25-19)24-11-16(21)20-8-7-14(10-20)26-12-17(22)23-3/h4-6,14H,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDJQTKHMYNUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(C3)SCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)pyrrolidin-3-yl)thio)acetate can be achieved through a multi-step process:

  • Formation of the Benzofuran Moiety: : This involves the cyclization of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with suitable reagents under acidic conditions to yield the benzofuran structure.

  • Acetylation: : The hydroxyl group of the benzofuran can be acetylated using acetic anhydride and a base such as pyridine.

  • Pyrrolidine Formation: : Pyrrolidine can be synthesized through the reaction of a suitable amine with a ketone or aldehyde, followed by reduction.

  • Thioester Linkage: : This step involves the reaction of the pyrrolidine with a thioester precursor such as thioacetic acid under basic conditions.

  • Esterification: : The final step involves esterifying the compound with methyl alcohol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves scalable reaction conditions with continuous flow processes, automated purification systems, and stringent quality control to ensure high yield and purity. The use of advanced catalytic systems and environmentally benign solvents can also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at various points, particularly at the sulfur atom, to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to yield the corresponding alcohol or thiol derivatives.

  • Substitution: : The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

  • Reduction: : Reagents such as lithium aluminum hydride or sodium borohydride in aprotic solvents.

  • Substitution: : Nucleophiles such as amines or alkoxides in the presence of a suitable base.

Major Products

  • Oxidation Products: : Sulfoxides or sulfones

  • Reduction Products: : Alcohols or thiols

  • Substitution Products: : Derivatives with varied functional groups replacing the acetyl group

Scientific Research Applications

Methyl 2-((1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)pyrrolidin-3-yl)thio)acetate has significant applications across various fields:

  • Chemistry: : Utilized in synthetic organic chemistry as an intermediate for the synthesis of complex molecules.

  • Biology: : Investigated for its potential as a bioactive compound in pharmacological studies.

  • Medicine: : Explored for its therapeutic potential in the treatment of diseases due to its unique structure and reactivity.

  • Industry: : Employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-((1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: : The compound may bind to enzymes, receptors, or other proteins, altering their function.

  • Pathways Involved: : It can modulate biochemical pathways related to inflammation, oxidation-reduction balance, or cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core motifs: benzofuran derivatives , thioacetate-containing compounds , and heterocyclic-acetyl hybrids . Key comparisons are outlined below:

Benzofuran-Based Analogs

Example : 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid ()

  • Structural Differences :
    • The analog lacks the dihydrobenzofuran ring (fully aromatic vs. partially saturated) and replaces the pyrrolidine-thioacetate chain with a simpler acetic acid group.
    • Substitutions: Fluoro and methylsulfanyl groups at positions 5 and 3 of the benzofuran core.
  • Pharmacological Relevance: Benzofuran derivatives are noted for antibacterial, antifungal, and antitumor activities . The title compound’s dihydrobenzofuran may reduce cytotoxicity while retaining bioactivity.

Thioacetate-Containing Compounds

Example : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()

  • Structural Differences :
    • Replaces the dihydrobenzofuran-pyrrolidine system with a pyrimidine-thietane scaffold.
    • Retains the thioacetate group but uses an ethyl ester instead of a methyl ester.
  • Synthetic Routes :
    • Both compounds involve nucleophilic substitution reactions (e.g., thiol-acetyl couplings), though the pyrimidine analog employs 2-chloromethylthiirane for thietane ring formation .
  • ADMET Implications :
    • The pyrimidine-thietane system may confer higher metabolic lability due to the strained thietane ring, whereas the target compound’s dihydrobenzofuran-pyrrolidine structure could improve metabolic stability.

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Notable Properties
Methyl 2-((1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)pyrrolidin-3-yl)thio)acetate Dihydrobenzofuran + pyrrolidine Thioacetate, methyl ester, acetyloxy ~421.5 (estimated) Predicted enhanced metabolic stability; moderate solubility due to ester groups
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid Benzofuran Carboxylic acid, methylsulfanyl 268.3 Low solubility (hydrogen-bonded dimers); antimicrobial/antitumor activity
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine + thietane Thioacetate, ethyl ester 316.4 High metabolic lability; potential CNS activity due to thietane

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for analogous esters (e.g., ’s hydrolysis of ethyl esters to carboxylic acids), though its pyrrolidine-dihydrobenzofuran linkage may require specialized coupling reagents .
  • The dihydrobenzofuran moiety could mitigate hepatotoxicity risks associated with fully aromatic systems .
  • Solubility and Bioavailability : The methyl ester group in the target compound may improve lipid solubility compared to carboxylic acid analogs, favoring blood-brain barrier penetration or intracellular uptake.

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